An In-depth Technical Guide to ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride: A Chiral Building Block for Advanced Drug Discovery
Core Topic: ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride CAS Number: 623583-08-4
Introduction: The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The pyrrolidine ring, a ubiquitous scaffold in numerous natural products and synthetic drugs, is a prime candidate for such strategic fluorination. This guide provides a comprehensive technical overview of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride , a chiral building block of significant interest to researchers, scientists, and professionals in drug development.
The specific syn-stereochemistry of the fluorine atom at the C-4 position and the hydroxymethyl group at the C-2 position ((2S,4S) configuration) imparts unique conformational constraints and electronic properties. These features are instrumental in fine-tuning molecular interactions with biological targets, enhancing metabolic stability, and improving pharmacokinetic profiles of parent drug molecules. This guide will delve into the synthesis, properties, and applications of this valuable synthetic intermediate, providing a framework for its effective utilization in the design and development of next-generation therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 623583-08-4 | [1][2][3] |
| Molecular Formula | C₅H₁₁ClFNO | [1][2] |
| Molecular Weight | 155.6 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [1][2] |
| Storage | 2-8 °C |
Stereoselective Synthesis: A Pathway to Chiral Purity
The synthesis of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride in its enantiomerically pure form is critical for its application in drug discovery, where stereochemistry dictates biological activity. The most common and practical approach begins with the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxyproline (HypOH). The key transformation is the inversion of stereochemistry at the C-4 position via a nucleophilic substitution reaction.
The overall synthetic strategy involves three main stages:
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Functional Group Protection and Activation: The starting material, (2S,4R)-4-hydroxyproline, has three functional groups (amine, carboxylic acid, and hydroxyl) that require a strategic protection and activation sequence.
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Stereoinvertive Fluorination: This crucial step introduces the fluorine atom with the desired (S) configuration at the C-4 position.
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Reduction and Deprotection/Salt Formation: The carboxylic acid moiety is reduced to the primary alcohol, followed by the removal of protecting groups and formation of the hydrochloride salt.
Caption: Synthetic workflow for ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, field-proven methodology for the synthesis of the target compound.
Step 1: Protection of (2S,4R)-4-hydroxyproline
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(2S,4R)-4-hydroxyproline is first esterified, for example, by treatment with thionyl chloride in methanol, to yield the methyl ester hydrochloride.
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The amine is then protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine, to give N-Boc-(2S,4R)-4-hydroxyproline methyl ester.
Step 2: Activation of the Hydroxyl Group
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The hydroxyl group of the protected hydroxyproline is activated to create a good leaving group for the subsequent nucleophilic substitution. This is commonly achieved by converting it to a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride) or a mesylate.[5]
Step 3: Stereoinvertive Fluorination
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The activated intermediate is then subjected to an SN2 reaction with a fluoride source.[6] Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation, leading to the inversion of stereochemistry at the C-4 position to yield N-Boc-(2S,4S)-4-fluoroproline methyl ester.[1]
Step 4: Reduction of the Methyl Ester
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The methyl ester is reduced to the corresponding primary alcohol. Mild reducing agents like sodium borohydride or lithium borohydride are often employed to selectively reduce the ester in the presence of the Boc-protecting group.
Step 5: Deprotection and Hydrochloride Salt Formation
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The final step involves the removal of the Boc protecting group under acidic conditions, typically using a solution of hydrogen chloride in a solvent like 1,4-dioxane or methanol.[7] This step simultaneously forms the desired hydrochloride salt, which can then be isolated and purified, often by recrystallization.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides key information about the structure. Expected signals would include multiplets for the pyrrolidine ring protons, a doublet for the hydroxymethyl protons, and a broad singlet for the amine proton. The coupling patterns and chemical shifts of the protons adjacent to the fluorine atom and the stereocenter at C-2 are diagnostic.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyrrolidine ring and the hydroxymethyl carbon. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for confirming the presence of the fluorine atom and can be useful for assessing purity.
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecular ion [M+H]⁺ would be observed.
Infrared (IR) Spectroscopy:
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The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine hydrochloride, and the C-F bond.
Caption: Analytical workflow for the characterization of the title compound.
Applications in Drug Development
((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a valuable building block in drug discovery due to the advantageous properties conferred by the fluorinated pyrrolidine moiety.
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Enzyme Inhibitors: The unique stereochemistry and electronic nature of the 4-fluoro substituent can lead to enhanced binding affinity and selectivity for enzyme active sites. A notable application is in the development of inhibitors for proteases such as Dipeptidyl Peptidase-4 (DPP-4), which are targets for the treatment of type 2 diabetes.
-
Receptor Modulators: The conformationally constrained pyrrolidine ring can serve as a scaffold to present pharmacophoric elements in a defined spatial orientation for optimal interaction with receptors.
-
Improving Pharmacokinetic Properties: The introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[8] Furthermore, the polarity of the C-F bond can influence cell membrane permeability and bioavailability.[8]
-
Peptide and Peptidomimetic Chemistry: 4-Fluoroproline derivatives are known to influence the conformational stability of peptides and proteins.[9] The (2S,4S) stereoisomer, in particular, can be used to favor specific peptide backbone conformations, which is crucial for mimicking or disrupting protein-protein interactions.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, typically at 2-8 °C, in a tightly sealed container to prevent moisture absorption and degradation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a specialized chiral building block with significant potential in the field of drug discovery. Its stereoselective synthesis from readily available precursors allows for the introduction of a conformationally constrained, fluorinated pyrrolidine scaffold into drug candidates. The unique properties imparted by the (2S,4S)-fluoro substitution can lead to improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a foundation for researchers and scientists to effectively utilize this valuable compound in the rational design of novel therapeutics.
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